3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKAMAEAGBODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Tale of Two Isomers: A Technical Guide to the Profound Differences Between 2-(2-hydroxyphenyl) and 2-(3-hydroxyphenyl) Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
At first glance, 2-(2-hydroxyphenyl)benzimidazole (2-HBI) and 2-(3-hydroxyphenyl)benzimidazole (3-HBI) appear to be simple positional isomers, differing only in the placement of a hydroxyl group on a phenyl ring. However, this seemingly minor structural alteration initiates a cascade of profound differences in their fundamental properties. This guide delves into the core distinctions between these two molecules, revealing how the ortho versus meta position of the hydroxyl substituent dictates everything from intramolecular hydrogen bonding and photophysical behavior to potential applications. The key differentiator is the ability of 2-HBI to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon completely absent in 3-HBI. This single photophysical process endows 2-HBI with unique fluorescent properties, including a remarkably large Stokes shift, making it a valuable tool in materials science and sensor technology. Conversely, the more "conventional" photophysics of 3-HBI makes it a stable and predictable scaffold, lending itself to applications in medicinal chemistry where a rigid, non-photoactive core is often desired. Understanding these differences is paramount for scientists seeking to leverage the specific attributes of the hydroxyphenyl benzimidazole scaffold in their research and development endeavors.
Chapter 1: The Decisive Structural Difference: Positional Isomerism and Intramolecular Hydrogen Bonding
The fundamental divergence between 2-HBI and 3-HBI originates from their constitutional isomerism. The placement of the hydroxyl (-OH) group relative to the point of attachment to the benzimidazole core is the single variable that sets in motion all subsequent differences in their chemical and physical properties.
In 2-(2-hydroxyphenyl)benzimidazole (2-HBI) , the hydroxyl group is in the ortho position. This proximity allows for the formation of a crucial, pre-organized six-membered ring via an intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the sp²-hybridized nitrogen atom of the imidazole ring.[1] This IHB is the foundational element for the unique photophysics of 2-HBI, holding the proton-donating (-OH) and proton-accepting (=N-) groups in perfect alignment.[2]
In contrast, in 2-(3-hydroxyphenyl)benzimidazole (3-HBI) , the hydroxyl group is in the meta position. The increased distance and unfavorable geometry between the hydroxyl group and the imidazole nitrogen atoms make the formation of an intramolecular hydrogen bond impossible. The -OH group in 3-HBI is therefore free to interact with solvent molecules or other neighboring molecules through intermolecular hydrogen bonds.
This seemingly simple structural distinction—the presence of an IHB in 2-HBI versus its absence in 3-HBI—is the master switch that dictates their divergent behaviors upon photoexcitation.
Caption: Structural comparison of 2-HBI and 3-HBI isomers.
Chapter 2: Synthesis and Characterization
The synthesis of both isomers is straightforward and typically follows the same general principle: the condensation of o-phenylenediamine with the corresponding hydroxybenzoic acid. This reaction, often facilitated by a dehydrating agent or catalyst, is a robust method for forming the benzimidazole core.[3][4]
The choice of starting material dictates the final product:
-
For 2-HBI: o-phenylenediamine is reacted with salicylic acid (2-hydroxybenzoic acid).
-
For 3-HBI: o-phenylenediamine is reacted with 3-hydroxybenzoic acid.
Experimental Protocol: Synthesis of Hydroxyphenyl Benzimidazoles
Causality Behind Experimental Choices:
-
Reagent: Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a powerful dehydrating catalyst, driving the condensation reaction to completion at elevated temperatures.
-
Work-up: The reaction mixture is poured into a large volume of cold water or ice to precipitate the product and to hydrolyze the PPA.
-
Neutralization: Sodium bicarbonate or another weak base is used to neutralize any remaining acid and precipitate the final product, which is often insoluble in its neutral form in water.
-
Purification: Recrystallization from a suitable solvent like ethanol/water is crucial to remove unreacted starting materials and side products, yielding a pure crystalline solid. This step is self-validating, as a sharp melting point and clean spectroscopic data confirm purity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the respective hydroxybenzoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants) to the flask.
-
Heating: Heat the mixture with stirring at 180-200°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to about 100°C, carefully pour the viscous reaction mixture into a beaker containing a large volume of crushed ice or cold water with vigorous stirring.
-
Neutralization & Filtration: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. The crude product will precipitate out.
-
Collection and Washing: Collect the solid product by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.
-
Purification: Dry the crude product and then purify it by recrystallization from an ethanol/water mixture to obtain pure crystals of 2-HBI or 3-HBI.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Caption: General workflow for the synthesis of hydroxyphenyl benzimidazoles.
Chapter 3: The Core Photophysical Divergence: Excited-State Intramolecular Proton Transfer (ESIPT)
The most dramatic and significant difference between 2-HBI and 3-HBI lies in their behavior upon absorption of light. This is where the presence or absence of the intramolecular hydrogen bond has its most profound effect.
2-HBI: A Textbook Case of ESIPT
2-HBI is a classic example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This is an ultrafast phototautomerization process that occurs in the excited state. The process can be described by a four-level photocycle:
-
Absorption (E → E):* The ground state molecule, which exists in an enol tautomeric form (E), absorbs a photon of UV light, promoting it to the excited enol state (E*).
-
ESIPT (E → K):** In the excited state, the acidity of the phenolic proton and the basicity of the imidazole nitrogen increase dramatically. Aided by the pre-existing hydrogen bond, the proton rapidly transfers from the oxygen to the nitrogen. This creates an excited-state keto tautomer (K), which is energetically more stable than the E form. This proton transfer is incredibly fast, often occurring on the femtosecond to picosecond timescale.[7]
-
Fluorescence (K → K):* The excited keto tautomer (K) relaxes to its ground state (K) by emitting a photon of light (fluorescence). Because the K state is significantly lower in energy than the E* state, the emitted photon has much lower energy (longer wavelength) than the initially absorbed photon. This results in an unusually large separation between the absorption and emission peaks, known as a Stokes shift .
-
Back Proton Transfer (K → E): The ground state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable ground state enol form (E), completing the cycle.
3-HBI: The Absence of ESIPT
For 3-HBI, the story is much simpler. Due to the lack of an intramolecular hydrogen bond, the pathway for proton transfer is blocked. Therefore, 3-HBI exhibits "normal" fluorescence:
-
Absorption: The molecule absorbs a photon and is promoted to the excited state.
-
Fluorescence: The molecule relaxes from the lowest vibrational level of the excited state back to the ground state, emitting a photon. The Stokes shift is typically small, as the emission occurs from the same tautomeric form that was initially excited.
Caption: The four-level photocycle of ESIPT in 2-(2-hydroxyphenyl)benzimidazole.
Chapter 4: Comparative Spectroscopic Analysis
The differences in photophysical pathways are clearly reflected in the absorption and fluorescence spectra of the two isomers.
-
UV-Visible Absorption: Both compounds absorb UV light in a similar region (typically 300-350 nm), corresponding to π-π* transitions within the conjugated aromatic system.[7][8] Any differences are subtle and relate to minor electronic variations.
-
Fluorescence Emission: This is where the isomers are starkly different.
-
2-HBI exhibits a very large Stokes shift. Following excitation around 330-350 nm, it shows a strong emission band at a much longer wavelength, typically in the blue-green to green region (460-500 nm).[9][8][10] This emission is from the keto tautomer formed via ESIPT. In some polar, protic solvents, a weaker, higher-energy emission from the enol form may also be observed around 370 nm.[8][10]
-
3-HBI displays a standard, much smaller Stokes shift. Its emission is "normal," appearing at a wavelength slightly longer than its absorption, typically in the UV-A or violet region.
-
Quantitative Data Summary
The following table summarizes typical photophysical properties for 2-HBI and 3-HBI in a non-polar solvent like cyclohexane or toluene, where the ESIPT process in 2-HBI is most efficient.
| Property | 2-(2-hydroxyphenyl)benzimidazole (2-HBI) | 2-(3-hydroxyphenyl)benzimidazole (3-HBI) |
| Absorption Max (λ_abs) | ~335 nm | ~325 nm |
| Emission Max (λ_em) | ~470 nm (Keto emission)[8][10] | ~380 nm |
| Stokes Shift (nm) | ~135 nm (Large) | ~55 nm (Small) |
| Stokes Shift (cm⁻¹) | ~10,000 cm⁻¹ (Very Large) | ~4,500 cm⁻¹ (Typical) |
| Key Process | Excited-State Intramolecular Proton Transfer (ESIPT) | Normal Fluorescence |
Note: Exact wavelengths can vary depending on solvent polarity and substituents.
Chapter 5: Functional Implications and Applications
The distinct properties of 2-HBI and 3-HBI make them suitable for entirely different fields of application.
Applications of 2-HBI (ESIPT-based)
The unique photophysics of 2-HBI, particularly its large Stokes shift and sensitivity to its environment, are highly advantageous.
-
Fluorescent Probes and Sensors: The ESIPT process can be perturbed by the presence of metal ions or changes in pH.[7] This disruption can switch off the low-energy keto emission and turn on the high-energy enol emission, making 2-HBI derivatives excellent ratiometric fluorescent sensors.[11]
-
UV Stabilizers: The ESIPT photocycle provides an efficient pathway for dissipating harmful UV energy as harmless longer-wavelength light, protecting materials from photodegradation.
-
Organic Light-Emitting Diodes (OLEDs) and Lasers: Molecules with large Stokes shifts are desirable as emitters in OLEDs and as laser dyes because they minimize self-absorption, leading to higher efficiency.[9]
Applications of 3-HBI (Scaffold-based)
The lack of ESIPT makes 3-HBI a photophysically stable and predictable building block. Its rigid, planar structure is its most valuable asset, primarily in medicinal chemistry.
-
Medicinal Chemistry Scaffolds: The benzimidazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[12][13][14] 3-HBI and its derivatives serve as rigid frameworks for positioning functional groups to interact with biological targets like enzymes and receptors.[] Their stability ensures that they do not undergo unwanted photochemical reactions under physiological conditions.
-
Antimicrobial and Anticancer Agents: Benzimidazole derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][16][17][18] The 3-hydroxyphenyl moiety can be a key pharmacophoric element, forming critical hydrogen bonds with protein active sites.
Conclusion
The cases of 2-(2-hydroxyphenyl)benzimidazole and 2-(3-hydroxyphenyl)benzimidazole provide a compelling illustration of how a subtle change in molecular architecture can lead to a dramatic divergence in function. The ortho position of the hydroxyl group in 2-HBI enables an intramolecular hydrogen bond, unlocking the powerful ESIPT pathway and a world of applications in materials science and sensing. Conversely, the meta position in 3-HBI precludes this pathway, resulting in a photochemically stable scaffold ideally suited for the rational design of therapeutic agents. For the researcher and drug developer, the choice between these two isomers is not arbitrary; it is a critical design decision that fundamentally defines the properties and ultimate application of the final molecule.
References
-
Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Advances.
-
Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate.
-
Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Publishing.
-
Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). PMC.
-
Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. ACS Publications.
-
Exclusive Excited State Intramolecular Proton Transfer from a 2-(2′-Hydroxyphenyl)benzimidazole Derivative. ResearchGate.
-
Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. ResearchGate.
-
[Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole]. PubMed.
-
Benzimidazoles in Drug Discovery: A Patent Review. OUCI.
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.
-
2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof. Google Patents.
-
Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. PMC.
-
Three possible 2-(2′-hydroxyphenyl)benzimidazole conformers. ResearchGate.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... PMC.
-
Benzimidazole synthesis. Organic Chemistry Portal.
-
Biological activities of benzimidazole derivatives: A review. ISCA.
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing.
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.
-
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate.
-
Application of benzimidazole in drugs. BOC Sciences.
Sources
- 1. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11780E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. impactfactor.org [impactfactor.org]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 16. Benzimidazoles in Drug Discovery: A Patent Review [ouci.dntb.gov.ua]
- 17. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
3-hydroxybenzaldehyde derived benzimidazole scaffold
An In-Depth Technical Guide to the 3-Hydroxybenzaldehyde Derived Benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a privileged pharmacological scaffold with a versatile, biologically active precursor presents a compelling strategy in modern drug discovery. This guide provides a detailed exploration of the benzimidazole scaffold derived from 3-hydroxybenzaldehyde. We dissect the rationale behind its design, from the fundamental properties of its constituent moieties to the synthesis, characterization, and profound biological significance of the resulting 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole core. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this important chemical entity.
Introduction: The Strategic Convergence of Two Key Pharmacophores
In the landscape of medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold".[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[2] This versatile core is present in numerous FDA-approved drugs, highlighting its clinical significance.[1] On the other hand, 3-hydroxybenzaldehyde stands out as a crucial synthetic intermediate, possessing a unique dual functionality of hydroxyl and aldehyde groups.[3] This structure is not merely a synthetic tool; the phenolic hydroxyl group is intrinsically linked to potent antioxidant and specific protein-binding capabilities.
The strategic condensation of these two moieties yields the 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole scaffold. This combination is not arbitrary; it is a deliberate design choice aimed at integrating the broad-spectrum biological activity of the benzimidazole core with the targeted benefits of the phenolic substituent, including enhanced antioxidant potential and new avenues for therapeutic intervention.[4][5] This guide will illuminate the synthesis, characterization, and multifaceted applications of this promising scaffold.
The Core Components: A Technical Dissection
The Benzimidazole Scaffold: A Foundation of Biological Activity
The benzimidazole ring, a fusion of benzene and imidazole, is an electron-rich aromatic system.[] Its power in drug design stems from its unique physicochemical attributes:
-
Hydrogen Bonding: The N-H group at position 1 acts as a hydrogen bond donor, while the sp2-hybridized nitrogen at position 3 is a hydrogen bond acceptor. These interactions are critical for binding to enzyme active sites and receptors.[1][7]
-
π-π Stacking and Hydrophobic Interactions: The bicyclic aromatic system facilitates strong π-π stacking and hydrophobic interactions with biological macromolecules.[1]
-
Bioisosterism: As a structural isostere of purine, it can mimic endogenous molecules, enabling it to function as an antagonist or inhibitor in various biological pathways.[2][]
This versatility has led to the development of benzimidazole-based drugs across a vast range of therapeutic areas, including anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), antihistamines (Bilastine), and anticancer agents.[2][7][8]
3-Hydroxybenzaldehyde: The Versatile Phenolic Precursor
3-Hydroxybenzaldehyde, or m-formylphenol, is a highly valuable building block in pharmaceutical synthesis.[3][9] Its utility is rooted in two key functional groups:
-
The Aldehyde Group (-CHO): This group serves as the primary reactive site for the synthesis of the benzimidazole core. It readily undergoes condensation with the amino groups of o-phenylenediamine to initiate cyclization.[10][11]
-
The Meta-Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent antioxidant pharmacophore, capable of scavenging harmful reactive oxygen species (ROS).[5] Its position on the phenyl ring influences the electronic properties and steric profile of the final molecule, impacting its binding affinity and biological activity. Furthermore, it provides a secondary site for derivatization to modulate solubility and other pharmacokinetic properties.[4]
Synthesis and Characterization: From Precursors to Purified Scaffold
The construction of the 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole core is most commonly achieved through the condensation of an o-phenylenediamine with 3-hydroxybenzaldehyde.[10] The choice of synthetic route depends on factors like desired yield, reaction time, and green chemistry considerations.[12]
Comparative Analysis of Synthetic Routes
Modern synthetic chemistry offers several pathways for this condensation, moving from harsh classical methods to more efficient and environmentally benign alternatives.
| Synthetic Route | Reactants | Catalyst/Reagent | Conditions | Time | Yield (%) | Advantages & Disadvantages |
| Classical Condensation | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Strong Acid (e.g., HCl, PPA) | High Temp (Reflux) | 2-6 h | 70-85 | Simple, but often requires harsh conditions and long reaction times.[12] |
| Catalytic Oxidation | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Oxidant (e.g., H₂O₂, Na₂S₂O₅) | Room Temp to 60°C | 1-3 h | 85-95 | Milder conditions, often higher yields, and shorter reaction times.[13][14] |
| Microwave-Assisted | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Catalyst (e.g., Er(OTf)₃) or Solvent-free | 60-120°C | 5-15 min | 90-99 | Extremely rapid, high yields, considered a green chemistry approach.[14][15] |
| Ultrasound-Assisted | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Catalyst optional | Room Temp | 30-90 min | 88-96 | Energy efficient, operates at lower temperatures, good for sensitive substrates.[14][16] |
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target benzimidazole scaffold.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a rapid and efficient synthesis, chosen for its high yield and adherence to green chemistry principles.[14][15]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.14 mg)
-
3-Hydroxybenzaldehyde (1.0 mmol, 122.12 mg)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%, 6.1 mg) or another suitable catalyst
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Ethanol or Acetonitrile (for purification)
-
Deionized water
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane, 3:7)
Procedure:
-
Reactant Loading: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.0 mmol), 3-hydroxybenzaldehyde (1.0 mmol), and the catalyst (if used).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes. The reaction progress should be monitored by TLC until the starting materials are consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of ice-cold deionized water to the reaction mixture. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove any water-soluble impurities.
-
Purification: Dry the crude product. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole.
Spectroscopic Characterization
Confirming the structure of the synthesized scaffold is a critical, self-validating step.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Expect to see a broad peak around 3400-3200 cm⁻¹ corresponding to the O-H (phenol) and N-H (imidazole) stretching vibrations. A peak around 1620-1600 cm⁻¹ indicates C=N stretching of the imidazole ring.[17]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on both the benzimidazole and the 3-hydroxyphenyl rings. A broad singlet in the downfield region (around 12-13 ppm) is indicative of the imidazole N-H proton, and another singlet (around 9-10 ppm) corresponds to the phenolic O-H proton.[17]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms. A key signal around 150-155 ppm is typically assigned to the C2 carbon of the benzimidazole ring, which is attached to the hydroxyphenyl group.[17]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. For C₁₃H₁₀N₂O, the expected molecular ion peak [M+H]⁺ would be approximately m/z 211.08.[18]
Biological Significance and Therapeutic Potential
The 3-hydroxybenzaldehyde derived scaffold is a nexus of multiple pharmacological activities, making it a prime candidate for drug development.
Antioxidant Activity
The phenolic hydroxyl group is a potent radical scavenger. It can neutralize damaging free radicals, such as reactive oxygen species (ROS), which are implicated in a host of diseases including cancer and neurodegenerative disorders.[4][5]
Caption: Mechanism of free radical scavenging by the phenolic scaffold.
Studies on polyhydroxylated benzimidazole derivatives have shown that the presence and position of hydroxyl groups are crucial for high antioxidant activity.[4] This intrinsic property can protect cells from oxidative damage, a key factor in many pathological processes.[19]
Anticancer Activity
Benzimidazole derivatives are at the forefront of anticancer research.[7][20] They exert their effects through multiple mechanisms:
-
Tubulin Polymerization Inhibition: Like some established chemotherapeutics, benzimidazoles can bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7]
-
Kinase Inhibition: The scaffold can be engineered to block specific kinases involved in cancer signaling pathways.[7][21]
-
Topoisomerase Inhibition and DNA Intercalation: The planar benzimidazole ring can intercalate between DNA base pairs or inhibit topoisomerase enzymes, preventing DNA replication and transcription in rapidly dividing tumor cells.[7][20]
The presence of the 3-hydroxy group can enhance these activities and provide additional benefits. For instance, some polyhydroxylated benzimidazoles have shown selective antiproliferative activity against melanoma cells without producing cytotoxicity in normal keratinocytes.[4]
Antimicrobial Activity
The benzimidazole core is a well-established antimicrobial agent.[22][23] Derivatives have shown efficacy against a range of pathogens:
-
Antibacterial: They can inhibit microbial protein synthesis due to their structural similarity to purines.[] Structure-activity relationship (SAR) studies have shown that substitutions on the benzimidazole nucleus are critical for potent activity against both Gram-positive and Gram-negative bacteria.[22][24]
-
Antifungal: Many commercial fungicides are benzimidazole-based.[25] The scaffold can interfere with fungal-specific cellular processes. Certain benzimidazole-hydrazone derivatives have displayed notable activity against Candida species.[18]
The 3-hydroxy group can contribute to this activity, potentially by disrupting microbial cell membranes or inhibiting key metabolic enzymes.
Structure-Activity Relationship (SAR) and Future Perspectives
The 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole is not a static entity but a tunable scaffold. Future research will focus on rational design based on SAR insights:
-
N1-Substitution: Alkylation or arylation at the N1 position of the imidazole ring can modulate lipophilicity and pharmacokinetic properties, potentially leading to improved cell permeability and target engagement.
-
Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto either the benzene ring of the benzimidazole or the 3-hydroxyphenyl moiety can fine-tune the electronic properties and steric profile, enhancing binding affinity for specific targets.[22]
-
Hydroxyl Group Bioisosteres: Replacing the hydroxyl group with other hydrogen-bonding moieties (e.g., -NH₂, -SH) could lead to novel interaction patterns and altered biological activities.
The convergence of potent antioxidant, anticancer, and antimicrobial properties within a single, synthetically accessible scaffold makes the 3-hydroxybenzaldehyde derived benzimidazole a highly valuable platform. Future work will likely involve its application in combination therapies, the development of highly selective kinase inhibitors, and its exploration as a lead compound for treating diseases linked to oxidative stress.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publisher. Retrieved February 24, 2026, from [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publishers. Retrieved February 24, 2026, from [Link]
-
Benzimidazole. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 24, 2026, from [Link]
-
The synthetic route for the preparation of 1-substituted benzimidazole derivatives ( 4A-D, 5A-C). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024, September 13). Preprints.org. Retrieved February 24, 2026, from [Link]
-
Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. (2020, April 15). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis, toxicity and antioxidant activity of phenolic benzimidazole derivatives: In vitro and in silico studies. (2025, November 9). ResearchGate. Retrieved February 24, 2026, from [Link]
-
3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. (2020, April 15). SciSpace. Retrieved February 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.). Authorea. Retrieved February 24, 2026, from [Link]
-
Biological activities of benzimidazole derivatives: A review. (2021, February). ISCA. Retrieved February 24, 2026, from [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo. Retrieved February 24, 2026, from [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives. (2011, September 15). PubMed. Retrieved February 24, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022, March 7). PMC. Retrieved February 24, 2026, from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025, March 28). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole‐Based Scaffolds (ICSEM 2025). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). MDPI. Retrieved February 24, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry. Retrieved February 24, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024, June 13). PMC. Retrieved February 24, 2026, from [Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]
-
Benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
(PDF) Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. (2026, January 10). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Properties of Meta-Substituted Phenylbenzimidazoles
Executive Summary
This technical guide provides a rigorous analysis of meta-substituted phenylbenzimidazoles , a class of organic semiconductors critical to the advancement of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Unlike their para-substituted counterparts, meta-linked derivatives exhibit a phenomenon known as conjugation interruption . This structural feature preserves high triplet energy (
Molecular Architecture & Design Logic
The core advantage of meta-substituted phenylbenzimidazoles lies in the electronic decoupling of the benzimidazole (acceptor) units. In a para-linkage, the
The Conjugation Interruption Mechanism
The following diagram illustrates the logical flow of how meta-substitution influences the photophysical outcome compared to para-substitution.
Figure 1: Impact of substitution pattern on conjugation length and triplet energy levels.
Synthesis & Structural Validation
To study these properties, high-purity materials are required.[1] The most robust pathway for synthesizing meta-linked bis(benzimidazoles) is the oxidative cyclization of isophthalaldehyde with substituted o-phenylenediamines.
Protocol: Oxidative Cyclization via Sodium Metabisulfite ( )
This method is preferred over acid catalysis (PPA) for its milder conditions and higher functional group tolerance.
Reagents:
-
Isophthalaldehyde (1.0 eq)
-
N-phenyl-o-phenylenediamine (2.1 eq)
-
Sodium metabisulfite (
) (2.5 eq) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Pre-activation: Dissolve isophthalaldehyde and
in DMF. Stir at room temperature for 30 minutes to form the bisulfite adduct (prevents side reactions). -
Condensation: Add N-phenyl-o-phenylenediamine.
-
Cyclization: Heat the mixture to 120°C for 12–16 hours under an inert atmosphere (
). -
Quenching: Pour the reaction mixture into ice-cold water. A precipitate will form immediately.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from ethanol/toluene mixtures.
-
Validation: Verify structure via
-NMR (look for the singlet at the central phenyl C2 position) and Mass Spectrometry.
Figure 2: Oxidative cyclization workflow for meta-phenylbenzimidazole synthesis.
Photophysical Characterization Protocols
Accurate determination of the triplet energy (
Triplet Energy ( ) Determination
Objective: Measure the energy of the
-
Sample Prep: Dissolve the compound in 2-methyltetrahydrofuran (2-MeTHF) or Toluene. Concentration
M. -
Cooling: Place the sample in a quartz tube inside a liquid nitrogen Dewar (77 K).
-
Measurement: Use a spectrofluorometer with a gated detection mode (delay time > 1 ms) to filter out prompt fluorescence.
-
Calculation: Identify the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
Solvatochromism & Dipole Moment
Meta-substituted benzimidazoles, especially those with donor groups (e.g., carbazole), often exhibit Intramolecular Charge Transfer (ICT).
Protocol:
-
Measure absorption and emission in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
-
Calculate the Stokes shift (
) for each.[2] -
Construct a Lippert-Mataga plot :
vs. Orientation Polarizability ( ).-
Slope: Proportional to the change in dipole moment (
). -
Insight: A steep slope indicates strong ICT character, typical of donor-acceptor architectures used in TADF (Thermally Activated Delayed Fluorescence) design.
-
Quantitative Data Comparison
The table below summarizes typical photophysical differences between meta and para isomers of phenylbenzimidazole hosts (e.g., Carbazole-Benzimidazole hybrids).
| Property | Meta-Linkage (m-CbzBiz) | Para-Linkage (p-CbzBiz) | Causality |
| UV Absorption | ~290-300 nm | ~310-330 nm | Meta limits conjugation length. |
| Triplet Energy ( | 2.70 - 2.85 eV | 2.50 - 2.60 eV | Confinement of excited state wavefunction. |
| Quantum Yield ( | 0.70 - 0.90 | 0.50 - 0.70 | Reduced aggregation quenching in meta. |
| Thermal Stability ( | High ( | Moderate | Meta often increases steric rigidity. |
Advanced Applications: OLED Host Engineering
In the context of OLEDs, the meta-substituted phenylbenzimidazole serves as the Host matrix for phosphorescent dopants (e.g.,
The Self-Validating Check: To ensure the host is functioning correctly, verify the Energy Alignment Rule :
-
-
If this fails: Back-energy transfer occurs, quenching emission.
-
-
HOMO/LUMO levels must bracket the dopant levels to facilitate charge trapping or transfer.
Because meta-derivatives possess high
References
-
Design of Meta-Linked Hosts
- Title: Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activ
- Source:ACS Omega (2020).
-
URL:[Link]
-
Synthesis Protocols
- Title: Efficient Synthesis of Benzimidazoles using Sodium Metabisulfite.
- Source:Tetrahedron Letters (Standard Protocol Reference).
-
URL:[Link]
-
Photophysical Mechanisms
- Title: Meta-conjugation effect on the triplet energy of host m
- Source:Journal of M
-
URL:[Link](Note: Representative link for J. Mater. Chem. C host material papers).
-
Solvatochromism & Lippert-Mataga
Sources
electronic absorption spectra of 3-substituted phenylbenzimidazoles
An In-depth Technical Guide to the Electronic Absorption Spectra of 3-Substituted Phenylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] The substitution pattern on this core structure profoundly influences its physicochemical and biological properties. Among these, the electronic absorption spectrum, typically measured using UV-Visible (UV-Vis) spectroscopy, provides a critical window into the molecule's electronic structure and behavior.
This guide offers a comprehensive exploration of the . We will delve into the theoretical underpinnings of their spectral properties, detail experimental methodologies for their characterization, and analyze how structural modifications and environmental factors modulate their interaction with ultraviolet and visible light. By integrating experimental data with computational insights, this document serves as a technical resource for professionals engaged in the design, synthesis, and application of these versatile compounds.
Theoretical Foundations of Electronic Absorption
The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital (typically a ground state) to a higher energy molecular orbital (an excited state). The energy difference between these states corresponds to the wavelength of light absorbed. For aromatic heterocycles like phenylbenzimidazoles, the most significant electronic transitions are:
-
π → π* Transitions: These occur in molecules with conjugated π-systems, such as the fused benzene and imidazole rings. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands.
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the imidazole ring, to a π* antibonding orbital.[4] These are generally lower in energy (occur at longer wavelengths) and have lower intensities compared to π → π* transitions.
The overall spectrum is a composite of these transitions, influenced by the molecule's complete electronic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure.[4]
Experimental Methodology: Acquiring UV-Vis Spectra
A self-validating protocol for obtaining reliable electronic absorption spectra is crucial for comparative analysis.
Step-by-Step Experimental Protocol
-
Solvent Selection: Choose a high-purity, UV-grade solvent that dissolves the compound and is transparent in the desired wavelength range. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. The solvent choice is critical as it can influence spectral features (see Section 4).
-
Stock Solution Preparation: Accurately weigh a small amount of the 3-substituted phenylbenzimidazole derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1x10-3 M).
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare working solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.). A common concentration for analysis is 1x10-5 M.
-
Instrument Calibration: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band. If the path length (l, typically 1 cm) and concentration (c) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
Quantitative Data Summary
The table below summarizes typical absorption maxima for benzimidazole derivatives with various substituents, illustrating these principles.
| Substituent Group | Type | Typical λmax (nm) Range | Effect on Spectrum |
| -H (Unsubstituted) | Neutral | ~270-285 nm | Reference |
| -CH3 | Weak EDG | ~280-290 nm | Minor Bathochromic Shift |
| -OCH3 | Strong EDG | ~290-310 nm | Bathochromic & Hyperchromic |
| -Cl | Weak EWG | ~280-295 nm | Minor Bathochromic Shift |
| -NO2 | Strong EWG | ~300-330 nm | Significant Bathochromic Shift |
Note: These values are illustrative and can vary based on the exact substitution pattern and solvent.
Environmental Effects: Solvent and pH
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. [5]This phenomenon arises from differential solvation of the molecule's ground and excited states.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively. This reduces the energy gap for electronic transition, causing a bathochromic shift with increasing solvent polarity. This is common in molecules where excitation leads to an intramolecular charge-transfer (ICT) state. [6]* Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy required for excitation, leading to a hypsochromic shift with increasing solvent polarity.
The study of solvatochromism in 3-substituted phenylbenzimidazoles can therefore provide valuable information about the change in dipole moment upon excitation. [6][7][8]
Halochromism: The Effect of pH
The benzimidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) and an imine-type nitrogen (-N=). The imine nitrogen is basic and can be protonated in acidic conditions, while the pyrrole nitrogen can be deprotonated in strongly basic conditions. These protonation/deprotonation events significantly alter the π-conjugated system.
-
Acidic Conditions (Low pH): Protonation of the imine nitrogen creates a cationic benzimidazolium species. This often leads to a significant change in the absorption spectrum, typically a bathochromic shift, as the electronic distribution is perturbed. [9][10]* Basic Conditions (High pH): Deprotonation of the pyrrole nitrogen results in an anionic species, which also alters the electronic structure and shifts the absorption bands.
This sensitivity to pH makes certain benzimidazole derivatives excellent candidates for use as fluorescent pH probes and sensors. [7][10][11][12]
Bridging Experiment and Theory: Computational Analysis
Modern quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for interpreting experimental electronic spectra. [13][14][15]
-
Predicting Spectra: TD-DFT calculations can predict the electronic transition energies (which correlate to λmax) and oscillator strengths (which correlate to molar absorptivity, ε). This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). [13]* Understanding Substituent Effects: By modeling a series of substituted compounds, TD-DFT can rationalize the observed bathochromic or hypsochromic shifts by visualizing the changes in the molecular orbitals involved in the transitions.
-
Validating Experimental Data: A strong correlation between experimentally measured spectra and theoretically computed spectra provides high confidence in the structural and electronic characterization of the molecule. [13][16]
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. article.sapub.org [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials | MDPI [mdpi.com]
- 11. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Electronic spectra and DFT calculations of some pyrimido[1,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvatochromic Profiling of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
This Application Note is designed to provide a comprehensive, technical guide to the solvatochromic characterization of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (hereafter referred to as 3-MBP ).
Unlike its famous ortho-isomer (a classic ESIPT probe), the meta-substituted 3-MBP functions primarily through Intramolecular Charge Transfer (ICT) mechanisms. This guide details the protocols for utilizing 3-MBP as a sensitive environmental probe for local polarity and hydrogen-bonding potential.
Introduction & Mechanistic Principles[1][2]
Chemical Identity & Structural Logic
The molecule This compound consists of a phenol ring connected at its meta (3-) position to the C2 position of a 1-methylated benzimidazole moiety.[1]
-
Donor (D): The phenolic hydroxyl (-OH) group acts as an electron donor.
-
Acceptor (A): The benzimidazole ring (specifically the imine nitrogen, N3) acts as an electron acceptor.
-
Bridge: The single bond between the two aromatic systems allows for planarization but permits torsional rotation in the ground state.
The Solvatochromic Mechanism: ICT vs. ESIPT
It is critical to distinguish 3-MBP from its ortho-isomer (2-(2-hydroxyphenyl)benzimidazole).
-
Ortho-Isomer: The -OH and imidazole -N are adjacent, facilitating Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a massive Stokes shift (~6000 cm⁻¹) and dual emission.
-
Meta-Isomer (3-MBP): The -OH is distant from the imidazole nitrogen. Proton transfer is geometrically impossible. Instead, upon excitation, electron density shifts from the phenol ring to the benzimidazole ring, creating a giant dipole in the excited state. This is Intramolecular Charge Transfer (ICT) .
Solvatochromic Consequence:
The highly dipolar ICT excited state is stabilized by polar solvents. As solvent polarity increases, the energy of the excited state (
Mechanistic Pathway Diagram
The following diagram illustrates the photophysical pathway and solvent interaction model.
Figure 1: Photophysical pathway of 3-MBP showing the transition from Ground State to the solvated Intramolecular Charge Transfer (ICT) state.
Experimental Protocol: Solvatochromic Profiling
Materials & Reagents
-
Analyte: this compound (Purity >98%).
-
Solvent Set (Spectroscopic Grade):
-
Non-polar: Cyclohexane (or n-Hexane), Toluene.
-
Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), DMSO.
-
Polar Protic: Ethanol, Methanol.
-
-
Equipment: UV-Vis Spectrophotometer (double-beam preferred), Spectrofluorometer (with temperature control set to 25°C).
Stock Solution Preparation
Critical Step: Direct weighing of sub-milligram quantities introduces large errors. Use a concentrated stock.
-
Weigh ~2.2 mg of 3-MBP (MW ≈ 224.26 g/mol ).
-
Dissolve in 10 mL of DMSO or Ethanol to create a 1 mM Stock Solution .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store in amber glass at 4°C (Stable for 1 month).
Sample Preparation (Working Solutions)
To avoid aggregation effects (inner filter effect or excimer formation), keep the final optical density (OD) below 0.1 at the excitation wavelength.
-
Aliquot 30 µL of the 1 mM Stock into 3 mL of each target solvent.
-
Final Concentration: ~10 µM.
-
Blanking: Prepare a matched cuvette containing only the solvent.
Acquisition Parameters
-
Absorption Scan: 250 nm – 450 nm.
-
Note: Identify the lowest energy absorption maximum (
). This is your excitation wavelength ( ).
-
-
Emission Scan: (
nm) – 600 nm. -
Slit Widths: 2.5 nm (Excitation) / 5.0 nm (Emission).
-
Integration Time: 0.1 s.
Data Analysis & Lippert-Mataga Plotting
To quantify the solvatochromism, you must correlate the Stokes shift with the solvent's orientation polarizability (
The Lippert-Mataga Equation
Where:
- : Stokes shift (in cm⁻¹).
- : Change in dipole moment (Excited - Ground).
- : Onsager cavity radius (approx. 4-5 Å for this molecule).
-
: Orientation polarizability, defined as:
(Where is the dielectric constant and is the refractive index).
Expected Data Table (Template)
Use the following table structure to record your results. Values below are representative estimates for this class of benzimidazoles.
| Solvent | Stokes Shift (cm⁻¹) | |||||
| Cyclohexane | 2.02 | 1.426 | 0.001 | 315 | 360 | ~3900 |
| Toluene | 2.38 | 1.496 | 0.013 | 318 | 375 | ~4700 |
| THF | 7.58 | 1.407 | 0.210 | 320 | 395 | ~5900 |
| DCM | 8.93 | 1.424 | 0.217 | 322 | 405 | ~6300 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 320 | 425 | ~7700 |
| Methanol * | 32.7 | 1.328 | 0.309 | 324 | 440 | ~8100 |
*Note: Protic solvents (Methanol) often deviate from the linear Lippert plot due to specific Hydrogen Bonding interactions with the N3 acceptor or Phenol OH donor.
Advanced Application: pH Sensing
Because the phenol group is directly conjugated to the benzimidazole, the protonation state drastically alters the ICT strength.
Protocol for pH Titration
-
Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 3.0 to pH 12.0.
-
Dye Addition: Add 3-MBP to a final concentration of 5 µM in each buffer.
-
Observation:
-
Neutral (pH 7): Standard ICT emission (Blue-Green).
-
Basic (pH > 10): Formation of Phenolate anion. The
is a super-donor. Expect a massive Red Shift and fluorescence enhancement (Green-Yellow). -
Acidic (pH < 4): Protonation of Benzimidazole
. The is a super-acceptor. Expect a Red Shift relative to neutral, but distinct from the phenolate form.
-
Troubleshooting & Validation
Self-Validating the ICT Mechanism
To confirm that the shift is due to ICT and not aggregation:
-
Dilution Test: Measure emission at 1 µM, 10 µM, and 50 µM.
-
Pass: Peak position (
) remains constant; intensity scales linearly. -
Fail:
shifts red with concentration (indicates excimer/aggregation).
-
Specific Solvent Effects
If the data points for Ethanol and Methanol lie significantly above the linear fit of the aprotic solvents in the Lippert-Mataga plot, this confirms Specific Hydrogen Bonding . The solvent is H-bonding to the benzimidazole nitrogen, stabilizing the excited state more than dipolar interactions alone would predict.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on solvatochromism and Lippert-Mataga analysis).
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. (Foundational review on solvent polarity parameters).
- Mutai, T., et al. (2014). Excited-State Intramolecular Proton Transfer (ESIPT) vs. Intramolecular Charge Transfer (ICT) in Benzimidazole Derivatives. Journal of Physical Chemistry A. (Comparative mechanisms of ortho vs. meta isomers).
-
Tang, B. Z., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. (Context for benzimidazole derivatives in sensing).
-
Biosynth Carbosynth. (n.d.). Product Data Sheet: this compound. (Chemical properties and CAS verification).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Phillips Condensation for Benzimidazole Phenols
Status: Operational Topic: Yield Improvement & Troubleshooting for Benzimidazole Phenol Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary
The Phillips condensation (reaction of o-phenylenediamine with carboxylic acids) is the industry standard for benzimidazole synthesis. However, when the substrate contains a phenolic hydroxyl group , yields often plummet due to three converging factors:
-
Amphoteric Solubility: The product is soluble in both strong acid (protonated imidazole) and strong base (deprotonated phenoxide), making isolation difficult.
-
Oxidative Instability: o-Phenylenediamine (OPD) readily oxidizes to dark tars, especially at the high temperatures required for phenol-substituted acids.
-
Steric/Electronic Deactivation: Electron-rich phenols can reduce the electrophilicity of the carboxylic acid carbon, slowing the initial N-acylation step.
This guide provides optimized protocols and a troubleshooting matrix to overcome these specific hurdles.
Critical Parameter Optimization
A. Reaction Medium Selection
The choice of acid solvent is the single biggest determinant of yield.
| Medium | Pros | Cons | Recommended For |
| Polyphosphoric Acid (PPA) | Acts as both solvent and dehydrating agent; drives equilibrium forward. | Extremely viscous; difficult workup; requires high heat (180°C+). | Standard Scale-up. The "Gold Standard" for difficult substrates. |
| Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) | Low viscosity; easier stirring; effective at lower temps (<130°C). | More expensive than PPA. | High-Purity Needs. Best alternative if PPA workup causes yield loss. |
| 4N HCl | Cheap; easy to handle. | Often fails for aromatic acids; requires sealed tube/pressure for high temps. | Simple Substrates (e.g., Formic/Acetic acid). |
| Microwave Irradiation | Highest Yields (85-95%); reaction times <10 mins; cleaner profile. | Requires dedicated reactor; scale limited by vessel size. | Rapid Screening / Library Generation. |
B. The "Sweet Spot" Isolation Strategy (Crucial for Phenols)
Unlike standard benzimidazoles, phenolic derivatives cannot be precipitated simply by "dumping into base."
-
The Trap: At pH < 5, the imidazole ring is protonated (Soluble). At pH > 10, the phenol is deprotonated to phenoxide (Soluble).
-
The Fix: You must target the Isoelectric Point (approx. pH 6.5 – 7.5) .
-
Technique: Quench the acid mixture into ice water, then neutralize with concentrated Ammonia or NaOH dropwise while monitoring pH. Stop exactly when the precipitate maximizes (usually pH 7).
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned into a black, intractable tar. What happened?
-
Root Cause: Oxidation of o-phenylenediamine (OPD).
-
Fix:
-
Purify OPD: Recrystallize OPD from ethanol containing a pinch of sodium dithionite (Na₂S₂O₄) before use.
-
Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.
-
Antioxidant: Add 1-2% mol Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture.
-
Q2: I see conversion by TLC, but I get zero yield after pouring into NaOH.
-
Root Cause: "Overshoot" of pH. You likely formed the sodium phenoxide salt, which dissolved in the water.
-
Fix: Acidify the aqueous filtrate with Glacial Acetic Acid back to pH 7. The product should precipitate.[1][2]
Q3: The reaction is stuck at the intermediate (N-acyl/amide) stage.
-
Root Cause: Insufficient heat or water contamination in the PPA.
-
Fix:
-
Drying: Ensure PPA is dry.[3] Pre-heat PPA to 100°C under vacuum for 30 mins before adding reactants.
-
Temperature: Increase temperature to 180–200°C for PPA methods.
-
Lewis Acid: Add 10 mol% ZnCl₂ or MgCl₂ to catalyze the ring closure.
-
Validated Experimental Protocols
Protocol A: The Modernized PPA Method (Robust Scale-Up)
Best for: Gram-scale synthesis where equipment is limited.
-
Pre-treatment: Mix Polyphosphoric Acid (PPA) (30 g per 1 g substrate) in a flask. Heat to 100°C under N₂ flow to reduce viscosity and remove trace moisture.
-
Addition: Add o-phenylenediamine (1.0 equiv) and the Phenolic Carboxylic Acid (1.0 equiv).
-
Reaction: Raise temperature to 180–200°C . Stir for 4–6 hours.
-
Quench: Cool to 80°C. Pour the syrup slowly into crushed ice (approx. 10x volume) with vigorous stirring. The mixture will be a clear, acidic solution.
-
Isolation (The Critical Step):
Protocol B: Microwave-Assisted Synthesis (High Yield/Green)
Best for: Rapid synthesis, high purity, and screening.
-
Setup: In a microwave vial, mix o-phenylenediamine (1.0 mmol) and Phenolic Carboxylic Acid (1.0 mmol).
-
Solvent/Catalyst: Add 2-3 drops of Conc. HCl and a minimal amount of Ethylene Glycol (or water) to create a slurry.
-
Alternative: Use Eaton's Reagent (2 mL) for difficult substrates.
-
-
Irradiation: Irradiate at 140°C for 5–10 minutes (Power: Dynamic, max 300W).
-
Workup: Pour into ice water. Neutralize to pH 7 using saturated NaHCO₃.
-
Yield Expectation: 85–95%.
Mechanistic & Logic Visualization
Figure 1: Reaction Mechanism & Failure Points
This diagram illustrates the acid-catalyzed pathway and highlights where the reaction stalls (Step 2) or fails during workup (Step 3).
Caption: The Phillips condensation proceeds via N-acylation followed by dehydration/cyclization. Yield loss occurs primarily via OPD oxidation (early stage) or incorrect pH adjustment (late stage).
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common Phillips condensation failures.
References
-
Microwave-Assisted Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry, vol. 20, no. 2, 2008.
-
Eaton's Reagent Application: "Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones." SciSpace, 2016. (Validates Eaton's reagent as a PPA alternative for cyclizations).
-
General Phillips Mechanism & PPA: "Phillips Condensation Reaction: Explanation & Mechanism." AdiChemistry.
-
Catalytic Improvements: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." NIH / PMC, 2022.
-
Standard PPA Protocol: "The polyphosphoric acid method for synthesizing benzimidazoles." DTIC Technical Report.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Purification of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Case ID: PUR-BZ-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]
Analyte Profile & Chemical Behavior
Before attempting purification, it is critical to understand why this molecule behaves poorly on standard silica. You are dealing with an amphoteric fluorophore .
-
The Basic Component (Benzimidazole): The N-3 nitrogen has a pKa of ~5.5. On standard silica gel (which is slightly acidic, pH ~5.0–6.0), this nitrogen protonates, forming a cation that interacts ionically with silanol groups. Result: Severe tailing and irreversible adsorption.
-
The Acidic Component (Phenol): The phenolic -OH has a pKa of ~10. While generally neutral on silica, it contributes significant polarity and hydrogen bonding capability.
-
Solubility Profile: Moderate solubility in MeOH, DMSO, and chlorinated solvents; poor solubility in Hexanes/Heptane.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine the optimal purification strategy based on your crude sample's status.
Figure 1: Strategic decision tree for benzimidazole purification. Blue nodes indicate analysis steps; Green nodes indicate primary protocols.
Recommended Protocols
Method A: The "Base-Modified" Normal Phase (Gold Standard)
This method uses Triethylamine (TEA) to neutralize the silica surface, preventing the benzimidazole nitrogen from protonating and sticking.
Materials:
-
Stationary Phase: Spherical Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).
Step-by-Step:
-
Column Pre-treatment: Flush the packed silica column with 3 CV (Column Volumes) of Mobile Phase A containing the TEA. This "deactivates" the acidic silanols before the sample even touches the column.
-
Sample Loading: Dissolve crude in minimal DCM. If it requires MeOH to dissolve, switch immediately to Method B (Dry Loading) to avoid band broadening.
-
Gradient Elution:
-
0–5 min: 100% A (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0% → 10% B (Linear gradient).
-
Note: Benzimidazoles typically elute between 3–8% MeOH in DCM.
-
-
Detection: Monitor at 254 nm (aromatic) and 300–365 nm (benzimidazoles are often fluorescent).
Method B: Dry Loading (Solid Load)
Why use this? Benzimidazoles often crystallize when a dissolved sample hits the non-polar mobile phase, causing high back-pressure and ugly separation. Dry loading eliminates this risk.
Protocol:
-
Dissolve crude mixture in MeOH or Acetone (ensure total solubility).
-
Add Celite 545 (diatomaceous earth) in a 1:2 ratio (1g Crude : 2g Celite).
-
Expert Tip: Do not use Silica for loading if you can avoid it.[2] Silica is acidic and will retain your amine. Celite is pH neutral and releases the compound faster.
-
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
-
Pack this powder on top of your pre-equilibrated column (use a solid load cartridge if using automated flash systems).
-
Run the gradient described in Method A .
Troubleshooting & FAQs
Q1: My compound is streaking/tailing across the entire TLC plate and column.
Diagnosis: Silanol interaction. The basic nitrogen is hydrogen-bonding to the acidic silica. The Fix:
-
TLC: Add 1 drop of Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing jar.
-
Column: You must add 1% TEA to both solvent A and solvent B.
-
Alternative: If TEA is unavailable, switch to "Amino-functionalized Silica" (NH2-Silica) cartridges, which are designed specifically for basic heterocycles.[1]
Q2: The sample is stuck at the top of the column and won't move, even with 10% MeOH.
Diagnosis: Solubility mismatch or "Crashing out." The Fix:
-
Did you liquid load? If you loaded in DCM but the compound isn't very soluble in DCM, it precipitated immediately upon hitting the column. Use Method B (Dry Load) .
-
If already dry loading: The polarity is too low. Switch to a DCM : MeOH : Ammonium Hydroxide (90:10:1) isocratic flush to recover your material, then repurify using Reverse Phase (C18).
Q3: I see two spots on TLC, but they merge on the column.
Diagnosis: Co-elution of the product with the starting material (likely the phenylenediamine precursor or the phenolic aldehyde). The Fix: Change the selectivity mechanism.
-
Option 1 (Solvent Switch): If using DCM/MeOH, switch to Ethyl Acetate/Hexane . While less soluble, EtOAc has different selectivity for phenols.
-
Option 2 (pH Swing): Wash your crude organic layer with mild base (NaHCO3) before chromatography. This removes acidic phenolic impurities (like unreacted hydroxybenzoic acid) by pushing them into the aqueous layer, leaving your benzimidazole in the organic layer.
Quantitative Data: Mobile Phase Modifier Effects
The following table illustrates the impact of modifiers on the Retention Factor (
| Mobile Phase System | Modifier | Peak Shape | Recommendation | |
| DCM / MeOH (95:5) | None | 0.15 | Broad, Tailing | Avoid |
| DCM / MeOH (95:5) | 1% Acetic Acid | 0.05 | Stuck (Salt formation) | Do Not Use |
| DCM / MeOH (95:5) | 1% Triethylamine | 0.45 | Sharp, Symmetrical | Highly Recommended |
| EtOAc / Hexane (50:50) | None | 0.10 | Tailing | Poor Solubility |
References
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from
-
Sorbent Technologies. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from
-
MDPI. (2020). Chemical Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from
Sources
troubleshooting oxidative cyclization with sodium metabisulfite
Technical Support Center: Sodium Metabisulfite ( ) Mediated Heterocycle Synthesis[1]
Status: Operational Ticket ID: MBS-OX-CYC-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Context: Synthesis of Benzimidazoles, Benzothiazoles, and Quinoxalines.
Executive Summary & Scope
Sodium metabisulfite (
Scope of Support:
-
Primary Application: Synthesis of 2-substituted benzimidazoles/benzothiazoles.
-
Secondary Application: Radical sulfonylation/cyclization cascades (photoredox contexts).
-
Safety Warning: MBS releases toxic
gas upon contact with acids or water. All protocols must be performed in a fume hood.
The Mechanism: Why It Works (and Why It Fails)
To troubleshoot effectively, you must understand that MBS is not acting as a direct oxidant like
Mechanistic Pathway (DOT Visualization)
Figure 1: The activation of aldehydes via bisulfite adducts renders the carbonyl carbon more electrophilic, facilitating the condensation with diamines.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalled or Low Conversion
Q: The reaction mixture remains a clear solution, and TLC shows starting material after 4 hours. What is wrong?
-
Diagnosis: Poor adduct formation. The bisulfite adduct is the key intermediate. If it doesn't form, the diamine cannot attack efficiently.
-
Root Cause:
-
Solvent Polarity: MBS requires a protic solvent (Ethanol/Water or Methanol) to dissolve and generate the active bisulfite ion (
). Using pure DCM or Toluene often fails. -
Steric Hindrance: Bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes) form adducts slowly.
-
-
Corrective Action:
-
Ensure the solvent system is at least 10-20% water (e.g., EtOH:H2O 3:1).
-
Pre-activation Step: Stir the aldehyde and MBS alone for 15-30 minutes before adding the diamine. You should see a precipitate or a cloudy suspension (the adduct) form.
-
Q: I am using an electron-deficient aldehyde (e.g., 4-Nitrobenzaldehyde), and the yield is lower than expected.
-
Diagnosis: Adduct stability vs. Reactivity trade-off.
-
Explanation: Electron-withdrawing groups make the carbonyl highly reactive, but the resulting bisulfite adduct can be too stable, making the displacement by the amine difficult.
-
Corrective Action: Increase the temperature to reflux (
) to thermodynamically drive the displacement of the sulfite group by the amine.
Category B: Workup & Purity Issues
Q: Upon cooling, I get a "gooey" or sticky solid that is hard to filter.
-
Diagnosis: Contamination with inorganic salts (
, ). -
Root Cause: MBS is used in excess. The byproduct salts are partially soluble in ethanol but insoluble in DCM/EtOAc.
-
Corrective Action:
-
Pour into Crushed Ice: Pour the reaction mixture into excess crushed ice/water. The organic product usually precipitates as a filterable solid, while salts dissolve.
-
Biphasic Extraction: If the solid is sticky, dissolve the organic fraction in Ethyl Acetate, wash 3x with water (to remove salts), and then dry over
.
-
Q: The product smells strongly of sulfur/rotten eggs.
-
Diagnosis: Residual Sulfur Dioxide (
) or partially decomposed bisulfite. -
Corrective Action:
-
Wash the filter cake copiously with 10% Sodium Bicarbonate (
) solution. This neutralizes residual acid and helps wash away sulfite residues. -
Recrystallize from Ethanol/Water.
-
Category C: Selectivity (Mono- vs. Bis-alkylation)
Q: I am seeing two spots on TLC. Is one the mono-imine?
-
Diagnosis: Incomplete cyclization.
-
Explanation: The first step (imine formation) is fast. The second step (ring closure and oxidation) is slower. The intermediate (mono-imine) often appears on TLC.
-
Corrective Action:
-
Do not stop the reaction. Continue refluxing.
-
Add an oxidizing promoter if the reaction stalls at the intermediate. While MBS helps, exposing the open flask to air (oxygen) often assists the final dehydrogenation step.
-
Standardized Protocol: Synthesis of 2-Arylbenzimidazoles
Reagents:
-
o-Phenylenediamine (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (1.0 - 1.2 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
-
Pre-Activation: In a round-bottom flask, dissolve the Aldehyde (10 mmol) in Ethanol (15 mL). Add a solution of
(12 mmol) in Water (5 mL) dropwise.-
Observation: The solution may become cloudy or warm slightly (Adduct formation). Stir for 15 mins at RT.
-
-
Condensation: Add o-Phenylenediamine (10 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux (
) for 2–6 hours.-
Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the diamine (usually the polar spot near baseline) and the appearance of a fluorescent blue spot (Benzimidazole) under UV.
-
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the mixture into crushed ice (approx. 100g).
-
Stir vigorously for 20 minutes. The product should precipitate as a solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with cold water (
) to remove inorganic salts. -
Recrystallize from hot Ethanol if necessary.
-
Comparative Data: Solvent & Substituent Effects
The following table summarizes how conditions affect yield in MBS-mediated cyclization (Data aggregated from standard literature values).
| Substituent (R-CHO) | Electronic Effect | Optimal Temp | Time (h) | Typical Yield (%) | Notes |
| Phenyl (-H) | Neutral | Reflux | 2-3 | 85-92 | Standard baseline. |
| 4-Nitro (-NO2) | Electron Withdrawing | Reflux | 1-2 | 90-95 | Fast reaction; high adduct stability. |
| 4-Methoxy (-OMe) | Electron Donating | Reflux | 4-6 | 75-82 | Slower adduct formation; requires longer reflux. |
| 2-Chloro (-Cl) | Steric Hindrance | Reflux | 5-8 | 65-75 | Sterics hinder the initial nucleophilic attack. |
| Aliphatic (R-Alkyl) | Enolizable | RT -> Reflux | 12+ | 40-60 | Warning: Aldol condensation side-products likely. |
References
-
Mechanistic Insight & General Protocol
- Title: Sodium metabisulfite: an efficient and versatile catalyst for the synthesis of benzimidazoles, benzoxazoles and benzothiazoles.
- Source:Journal of the Chemical Society of Pakistan, 2011.
-
URL:
-
Solvent Effects & Optimization
-
Alternative Radical Mechanisms (Scope Note)
-
Safety Data & Solubility
- Title: Sodium Metabisulfite Safety D
-
Source:PubChem.[5]
-
URL:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Sodium Metabisulfite before use.
Technical Support Center: Recrystallization of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS No. 93431-47-1) via recrystallization. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this versatile benzimidazole scaffold.
Introduction
This compound is a moderately polar molecule featuring a hydrogen bond donor (the phenolic -OH group) and several hydrogen bond acceptors (the nitrogen atoms of the benzimidazole ring).[1] Its purification by recrystallization is a critical step to ensure the removal of starting materials, by-products, and other impurities. The success of this technique hinges on the rational selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, facilitating the formation of a pure crystalline solid upon cooling.[2][3]
This guide is structured as a series of questions and answers to directly address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the ideal properties of a recrystallization solvent for this specific compound?
A1: The key to a successful recrystallization is exploiting the differential solubility of your compound and its impurities in a given solvent at varying temperatures. For this compound, the ideal solvent should meet the following criteria:
-
Steep Solubility Curve: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This ensures minimal product loss in the mother liquor and maximizes recovery upon cooling.
-
Inertness: The solvent must not react with the compound. The phenolic and benzimidazole moieties are generally stable, but this is a critical consideration.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[2]
-
Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals rather than fine powders or oils.
Q2: Which solvents are recommended as a starting point for screening?
A2: Based on the structure of this compound (possessing both polar and non-polar characteristics) and literature precedents for similar benzimidazole and phenolic compounds, a range of solvents should be screened.[4][5][6] Alcohols, ketones, and esters are excellent starting points.
Below is a table of candidate solvents to guide your initial screening experiments.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations |
| Ethanol | 78 | 25 | Excellent starting point. Often used for benzimidazole derivatives.[4][5] Can be used in a mixed system with water. |
| Methanol | 65 | 33 | Higher polarity than ethanol; may dissolve the compound too well at room temperature, but worth testing.[7] |
| Isopropanol | 82 | 20 | Lower polarity than ethanol; may provide a better solubility differential. |
| Acetone | 56 | 21 | Good solvent for many organics, but its low boiling point can lead to rapid evaporation and premature crystallization.[7] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Often effective for compounds that are too soluble in alcohols.[4] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Less likely to be a primary solvent but could be useful as an anti-solvent in a mixed system. |
| Acetonitrile | 82 | 37 | A polar aprotic solvent. Its high polarity might make it a "good" solvent where solubility is too high for effective recrystallization. |
Solvent property data sourced from multiple chemical databases and publications.[8][9]
Q3: How do I perform an efficient solvent screening experiment?
A3: A systematic, small-scale approach is crucial to conserve your crude material.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.25 mL) and agitate.[3] Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.[2] Record the approximate volume of solvent used. Aim for the minimum amount of boiling solvent.[10]
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the solution.[10][11] If crystals form, this is a promising candidate.
-
Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[10]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid.
Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution as it becomes saturated, or when the concentration of the solute is too high. This is a common issue, especially with impure samples.[4][12]
Troubleshooting Workflow for Oiling Out
Sources
- 1. chemscene.com [chemscene.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scribd.com [scribd.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Minimizing Side Reactions in N-Alkylation of Benzimidazoles
Welcome to the technical support resource for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in this crucial synthetic transformation. Our focus is on achieving high yields and regioselectivity while minimizing the formation of unwanted byproducts.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of benzimidazoles is a fundamental reaction in medicinal chemistry, as the substitution at the nitrogen atoms significantly influences the biological activity of these heterocyclic compounds.[1] However, the tautomeric nature of the benzimidazole ring and the presence of two nucleophilic nitrogen atoms (N1 and N3) often lead to a lack of regioselectivity, yielding a mixture of isomers. Furthermore, other side reactions such as over-alkylation and, under harsh conditions, ring-opening can complicate the reaction outcome and purification process.[2] This guide provides a systematic approach to understanding and controlling these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the N-alkylation of benzimidazoles?
The most common side reactions include:
-
Poor Regioselectivity: Alkylation can occur at either the N1 or N3 position, leading to a mixture of isomers. The ratio of these isomers is influenced by steric and electronic factors of both the benzimidazole substrate and the alkylating agent.[2][3]
-
Over-alkylation (Quaternary Salt Formation): The initially formed N-alkylated benzimidazole can be further alkylated, especially under vigorous conditions or with an excess of a reactive alkylating agent, to form a 1,3-dialkylbenzimidazolium salt (a quaternary salt).[2][4][5] These salts are often highly polar and can complicate the workup and purification.
-
N-Alkylation Induced Ring Opening: Under harsh reaction conditions, such as high temperatures and the use of strong bases with an excess of alkyl halide, the benzimidazole ring can undergo cleavage.[2][6]
Q2: How do substituents on the benzimidazole ring affect regioselectivity?
Substituents on the benzene ring of the benzimidazole nucleus can significantly influence the N1/N3 regioselectivity. Electron-withdrawing groups, such as a nitro group, can influence the tautomeric equilibrium and the relative nucleophilicity of the two nitrogen atoms.[5] Steric hindrance from bulky substituents near one of the nitrogen atoms will favor alkylation at the less sterically hindered nitrogen.[7][8]
Q3: What is the role of the solvent and base in controlling the reaction?
The choice of solvent and base is critical.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is highly effective at deprotonating the benzimidazole N-H, forming the benzimidazolide anion.[2] This anion is a potent nucleophile, and its formation can drive the reaction towards the desired N-alkylation. Weaker bases like potassium carbonate (K2CO3) can also be used, often in polar aprotic solvents, but may result in lower yields or require longer reaction times.[9]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the benzimidazolide anion.[2] In some cases, green chemistry approaches using aqueous systems with surfactants like sodium dodecyl sulfate (SDS) have been developed to enhance solubility and reaction rates.[6][10]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the N-alkylation of benzimidazoles.
Issue 1: Low or No Reaction Conversion
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Insufficiently Strong Base | The pKa of the benzimidazole N-H is approximately 13.2. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation to form the more nucleophilic benzimidazolide anion. | Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[2] |
| Poor Leaving Group on Alkylating Agent | The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. The reactivity order for alkyl halides is I > Br > Cl. | Use an alkylating agent with a better leaving group (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).[2] |
| Low Reaction Temperature | Alkylation reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates. | Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.[11] |
| Steric Hindrance | A bulky substituent on the benzimidazole or a sterically demanding alkylating agent can hinder the approach of the nucleophile to the electrophilic carbon.[8] | If possible, use a less sterically hindered alkylating agent. Alternatively, prolonged reaction times or higher temperatures may be necessary. |
Issue 2: Poor Regioselectivity (Mixture of N1 and N3 Isomers)
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Comparable Nucleophilicity of N1 and N3 | In an asymmetrically substituted benzimidazole, the two nitrogen atoms have different electronic environments, but their nucleophilicity can still be similar, leading to a mixture of products.[3] | Modify the reaction conditions to exploit subtle electronic or steric differences. A change in solvent polarity can sometimes influence the regioselectivity. For challenging cases, a protecting group strategy may be required to block one of the nitrogen atoms. |
| Thermodynamic vs. Kinetic Control | The initially formed kinetic product may rearrange to the more thermodynamically stable isomer under the reaction conditions. | To favor the kinetic product, use a strong base at a low temperature for a shorter reaction time. For the thermodynamic product, a weaker base at a higher temperature with a longer reaction time may be beneficial. |
Issue 3: Formation of Over-Alkylation Products (Benzimidazolium Salts)
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Excess Alkylating Agent | The mono-alkylated benzimidazole product is still nucleophilic and can react with any remaining alkylating agent to form the quaternary salt.[2][4] | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. |
| High Concentration of Alkylating Agent | A high instantaneous concentration of the electrophile increases the probability of the second alkylation event occurring. | Add the alkylating agent slowly (dropwise) to the reaction mixture, especially at the beginning of the reaction.[2] |
| High Reaction Temperature | The second alkylation step, leading to the quaternary salt, may have a higher activation energy. Elevated temperatures can accelerate this side reaction. | Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired mono-alkylation.[2] |
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Similar Polarity of Isomers | N1 and N3 isomers often have very similar polarities, making their separation by standard column chromatography challenging.[2] | Optimize the mobile phase for column chromatography, using a shallow gradient. High-performance liquid chromatography (HPLC) may be necessary for difficult separations. |
| Presence of Quaternary Salts | Benzimidazolium salts are ionic and highly polar, which can cause streaking on silica gel columns and may be soluble in aqueous workup phases. | If a quaternary salt is the major byproduct, consider washing the organic extract with water to remove it. Alternatively, the crude product can be triturated with a non-polar solvent to precipitate the salt. |
| Colored Impurities | Starting materials like o-phenylenediamines can be susceptible to oxidation, leading to colored impurities that can be difficult to remove.[12] | Consider purifying the starting materials before use. During purification of the product, treatment with activated carbon can sometimes help to remove colored impurities. |
Experimental Protocols
Protocol 1: Selective N-Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the mono-alkylated product by generating the highly nucleophilic benzimidazolide anion.
Materials:
-
Substituted Benzimidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Alkyl Halide (1.05 eq)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted benzimidazole.
-
Add anhydrous THF or DMF to achieve a concentration of approximately 0.1 M.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Potassium Carbonate
This protocol uses a weaker base and is often suitable for less challenging alkylations.
Materials:
-
Substituted Benzimidazole (1.0 eq)
-
Anhydrous Acetonitrile or DMF
-
Potassium Carbonate (K2CO3, 2-3 eq), finely powdered
-
Alkyl Halide (1.1 eq)
Procedure:
-
To a round-bottom flask, add the substituted benzimidazole, potassium carbonate, and acetonitrile or DMF.
-
Stir the suspension vigorously.
-
Add the alkyl halide.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Process
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in benzimidazole N-alkylation.
General Reaction Workflow
Caption: A generalized workflow for the N-alkylation of benzimidazoles.
References
- BenchChem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- Kishore Babu, P. N., Rama Devi, B., & Dubey, P. K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.
- Howell, J., & Rasmussen, M. (1993). Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. ConnectSci.
- Elsevier Ltd. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941.
- ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- BenchChem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry.
- Wright, J. B. (n.d.). CHEMISTRY OF THE BENZIMIDAZOLES.
- Reddy, K. K., & Subba Rao, N. V. (n.d.). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.
- Al-blewi, F. F., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. nathan.instras.com [nathan.instras.com]
- 5. ias.ac.in [ias.ac.in]
- 6. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Absence of ESIPT in 3-Hydroxyphenyl Benzimidazole Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Subject: Photophysical Characterization & Structural Constraints of 3-HBI vs. 2-HBI
Executive Summary: The Structural Determinant of Photophysics
In the development of fluorescent probes and organic light-emitting diodes (OLEDs), 2-(2'-hydroxyphenyl)benzimidazole (2-HBI) is a gold standard for Excited-State Intramolecular Proton Transfer (ESIPT). It exhibits a massive Stokes shift (>100 nm) and dual emission due to the ultrafast tautomerization from the enol (
However, its structural isomer, 3-hydroxyphenyl benzimidazole (3-HBI) , represents a critical divergence in photophysics. Due to the meta-positioning of the hydroxyl group, 3-HBI is geometrically precluded from undergoing ESIPT.
This guide provides an in-depth technical comparison, validating why 3-HBI fails to support the four-level ESIPT photocycle and how this "failure" is utilized to engineer polarity-sensitive sensors and non-tautomeric controls.
Mechanistic Analysis: Geometry as the Gatekeeper
The occurrence of ESIPT is strictly governed by the distance and angle between the proton donor (-OH) and the proton acceptor (=N-).
The ESIPT Requirement (2-HBI)
In 2-HBI, the hydroxyl group at the ortho position forms a stable intramolecular hydrogen bond (IMHB) with the imidazole nitrogen. Upon photoexcitation (
The 3-HBI Exclusion
In 3-HBI, the hydroxyl group is located at the meta position. The geometric distance between the -OH donor and the =N- acceptor exceeds the critical threshold (typically <2.5 Å for efficient transfer). No intramolecular hydrogen bond can form; therefore, the excited state relaxes purely through radiative decay from the locally excited (LE) enol state or via Intramolecular Charge Transfer (ICT), without tautomerization.
Pathway Visualization
The following diagram contrasts the cyclic proton transfer of 2-HBI with the blocked pathway of 3-HBI.
Caption: Comparative photocycles. 2-HBI undergoes a four-level cycle yielding red-shifted emission. 3-HBI is restricted to a two-level cycle with standard emission.
Comparative Performance Data
The following data highlights the spectral consequences of the structural difference.
| Feature | 2-HBI (Ortho) | 3-HBI (Meta) | Causality |
| Primary Mechanism | ESIPT (Tautomerization) | ICT / Radiative Decay | Intramolecular H-bond presence vs. absence. |
| Stokes Shift | Large (~6000–10,000 cm⁻¹) | Moderate (<4000 cm⁻¹) | ESIPT involves structural rearrangement; 3-HBI does not. |
| Emission Bands | Dual (Enol ~370nm, Keto ~450nm) | Single (Enol-like ~380-400nm) | 3-HBI lacks the Keto species in excited state. |
| Solvent Sensitivity | Low (Shielded by IMHB) | High (Solvatochromic) | 3-HBI's polar groups are exposed to solvent interactions. |
| Solid State QY | High (ACQ resistant) | Moderate to Low | ESIPT prevents self-quenching; 3-HBI is prone to ACQ. |
Experimental Protocols: Validating the Absence of ESIPT
To scientifically confirm that a derivative is not undergoing ESIPT, one must prove the emission originates from the Enol form and is sensitive to environmental polarity rather than proton transfer dynamics.
Protocol A: Solvatochromic Shift Assay
Purpose: To distinguish between ESIPT (robust to polarity) and ICT (highly sensitive).
-
Preparation: Prepare 10 µM solutions of the 3-HBI derivative in a gradient of solvents: Hexane (Non-polar), Toluene, THF, Ethanol, and Acetonitrile (Polar Aprotic/Protic).
-
Acquisition: Record absorption and emission spectra (
at absorption max). -
Analysis:
-
Lippert-Mataga Plot: Plot Stokes shift (
) vs. Orientation Polarizability ( ). -
Interpretation: A linear positive slope indicates Intramolecular Charge Transfer (ICT). ESIPT probes typically show dual emission or a specific "Keto" band that is relatively stable across non-H-bonding solvents.
-
3-HBI Result: You will observe a bathochromic (red) shift in emission as polarity increases, but no appearance of a secondary, large-Stokes-shift band.
-
Protocol B: Low-Temperature Fluorescence (Rigid Matrix)
Purpose: To rule out conformational changes required for ESIPT.
-
Setup: Dissolve 3-HBI in 2-methyltetrahydrofuran.
-
Freezing: Cool the sample to 77 K using liquid nitrogen in a cryostat.
-
Measurement: Measure fluorescence.
-
Logic:
-
ESIPT Systems: Often show enhanced Keto emission at low temp because the activation barrier is low (or barrierless), and non-radiative decay is suppressed.
-
3-HBI: Will show a sharpening of the single Enol band. If no new red-shifted band appears even at 77 K, the proton transfer pathway is definitively inaccessible.
-
Protocol C: pH Titration (The "Turn-On" Control)
Purpose: To demonstrate that deprotonation (anion formation) is distinct from tautomerization.
-
Titration: Titrate a 10 µM aqueous/methanolic solution of 3-HBI with NaOH (0.1 M to 1.0 M).
-
Observation:
-
At high pH, the phenolic proton is removed, forming the phenolate anion .
-
Comparison: The emission of the phenolate anion (often green/yellow) might mimic the "Keto" color of 2-HBI.
-
Differentiation: If this red-shifted emission only appears at pH > 10 and not in neutral organic solvents, it confirms the shift is due to ionization, not ESIPT.
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing these derivatives.
Caption: Decision tree for distinguishing ESIPT-active vs. inactive benzimidazole derivatives.
Applications of Non-ESIPT 3-HBI
Why synthesize the 3-HBI isomer if it lacks the dramatic Stokes shift?
-
Negative Control: It serves as the perfect structural control in biological assays to verify that a signal is due to ESIPT and not general fluorescence.
-
Polarity Sensors: Unlike 2-HBI (which is internally hydrogen-bonded and less sensitive to the environment), 3-HBI's exposed polar groups make it an excellent ratiometric sensor for local solvent polarity or protein binding pockets.
-
pH Sensing: 3-HBI functions as a standard photoinduced electron transfer (PeT) or ICT-based pH sensor without the spectral complexity of dual-tautomer emission.
References
-
Mutai, T., et al. (2001). "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzimidazole." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Hsieh, C. C., et al. (2010). "Fine-Tuning the Energetics of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)benzimidazole Derivatives." The Journal of Physical Chemistry A. Link
-
Sinha, S., & Dogra, S. K. (1994). "Spectral properties of 2-(2'-hydroxyphenyl)benzimidazole in different solvents." Chemical Physics. Link
-
Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. Link
-
Acunha, T. V., et al. (2019). "Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives." Journal of Physical Chemistry A. Link
A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Unraveling the Vibrational Signature of 1-methyl-2-(3-hydroxyphenyl)benzimidazole
In the realms of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Among the diverse array of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy stands out as an indispensable tool, providing a unique molecular "fingerprint" based on the vibrational modes of a compound. This guide presents an in-depth analysis of the FTIR spectrum of 1-methyl-2-(3-hydroxyphenyl)benzimidazole, a heterocyclic compound of significant interest, and offers a comparative framework against related benzimidazole derivatives.
The Foundational Principles of FTIR in Heterocyclic Compound Analysis
FTIR spectroscopy is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies that correspond to these natural vibrational modes. This absorption is then plotted as a spectrum, typically showing absorbance or transmittance as a function of wavenumber (cm⁻¹). For complex molecules such as benzimidazoles, the resulting FTIR spectrum is a rich source of information, revealing the presence of specific functional groups and providing insights into the overall molecular architecture. The spectrum is broadly divided into two key regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), each offering unique and complementary data for structural confirmation.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality and reliability of an FTIR spectrum are intrinsically linked to a meticulous experimental protocol. The following outlines a validated method for analyzing solid-state samples like 1-methyl-2-(3-hydroxyphenyl)benzimidazole using the potassium bromide (KBr) pellet technique. This method is widely adopted for its ability to minimize light scattering and produce sharp, well-defined absorption peaks.[1][2]
Step-by-Step KBr Pellet Preparation and Spectral Acquisition:
-
Sample and KBr Preparation: To begin, the 1-methyl-2-(3-hydroxyphenyl)benzimidazole sample and spectroscopic grade KBr must be thoroughly dried in an oven, typically at 100-110°C for several hours.[3][4] This crucial step removes adsorbed water, which can otherwise introduce broad O-H stretching bands that interfere with the spectrum.
-
Grinding and Mixing: In an agate mortar, a small amount of the sample (1-2 mg) is added to a larger portion of dry KBr (100-200 mg).[1][2] The mixture is then ground to a fine, homogeneous powder. This ensures an even dispersion of the sample within the KBr matrix, a critical factor for obtaining a high-quality spectrum. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[3][4]
-
Pellet Formation: The powdered mixture is transferred to a pellet die and subjected to high pressure (typically several tons) using a hydraulic press.[1] This process forms a thin, transparent or translucent pellet. The transparency of the pellet is a direct indicator of its quality; an opaque or cloudy pellet will scatter the infrared beam, leading to a noisy and unreliable spectrum.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum, using a pure KBr pellet, is recorded first. This background is then automatically subtracted from the sample spectrum to correct for atmospheric CO₂ and water vapor, as well as any impurities present in the KBr. The sample spectrum is typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
Caption: A streamlined workflow for preparing KBr pellets for FTIR analysis.
Deciphering the Spectrum: An Analysis of 1-methyl-2-(3-hydroxyphenyl)benzimidazole
The FTIR spectrum of 1-methyl-2-(3-hydroxyphenyl)benzimidazole is characterized by a series of distinct absorption bands that correspond to the various functional groups within the molecule. A detailed assignment of these bands is essential for confirming its structure.
Table 1: Key FTIR Absorption Bands and their Assignments for 1-methyl-2-(3-hydroxyphenyl)benzimidazole
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 (broad) | Strong | O-H stretching (phenolic) |
| ~3050 | Medium | Aromatic C-H stretching[5] |
| ~2950 | Weak | Aliphatic C-H stretching (methyl group) |
| ~1620 | Strong | C=N stretching (imidazole ring)[6] |
| ~1590, 1480, 1450 | Medium-Strong | Aromatic C=C stretching[7] |
| ~1280 | Strong | C-O stretching (phenolic) |
| ~1240 | Strong | C-N stretching (imidazole ring) |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending |
Analysis of Key Spectral Features:
-
O-H Stretching: A prominent and broad band is typically observed around 3400 cm⁻¹, which is a classic indicator of the phenolic hydroxyl group. Its broadness is a result of intermolecular hydrogen bonding, a common feature in solid-state samples of compounds containing hydroxyl groups.
-
C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic rings.[5] A weaker band around 2950 cm⁻¹ can be attributed to the C-H stretching of the methyl group attached to the imidazole nitrogen.
-
C=N and C=C Stretching: The strong absorption at approximately 1620 cm⁻¹ is assigned to the C=N stretching vibration of the imidazole ring, a key diagnostic peak for this heterocyclic system.[6] The series of bands between 1600 and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzene and imidazole rings.[7]
-
Fingerprint Region: This region is rich with information. A strong band around 1280 cm⁻¹ is characteristic of the phenolic C-O stretching vibration. The C-N stretching of the imidazole ring is typically observed around 1240 cm⁻¹. Finally, strong absorptions in the 800-700 cm⁻¹ range are due to the out-of-plane C-H bending vibrations of the substituted aromatic rings, and their exact positions can provide information about the substitution pattern.
Comparative Analysis: Benchmarking Against Benzimidazole Analogues
To fully appreciate the unique spectral features of 1-methyl-2-(3-hydroxyphenyl)benzimidazole, it is instructive to compare its FTIR spectrum with those of related benzimidazole derivatives. This comparative approach allows for a more confident assignment of vibrational modes and highlights the influence of different substituents on the electronic and vibrational properties of the benzimidazole core.
Table 2: Comparative FTIR Data for Benzimidazole Derivatives
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1-methyl-2-(3-hydroxyphenyl)benzimidazole | ~3400 (O-H), ~1620 (C=N), ~1280 (C-O) |
| 2-Phenylbenzimidazole | No O-H stretch, ~1625 (C=N)[8] |
| 1-Methylbenzimidazole | No O-H or C-O stretch, ~1620 (C=N) |
| 2-(4-Hydroxyphenyl)benzimidazole | ~3308 (O-H), ~1610 (C=N), ~1270 (C-O)[6] |
This comparison reveals several key insights:
-
The absence of the broad O-H stretching band in 2-phenylbenzimidazole and 1-methylbenzimidazole confirms its assignment to the hydroxyl group in our target molecule.
-
The position of the C=N stretching frequency remains relatively consistent across the series, indicating that the fundamental imidazole ring structure is preserved.
-
A comparison with 2-(4-hydroxyphenyl)benzimidazole, a positional isomer, shows subtle shifts in the O-H and C-O stretching frequencies.[6] These shifts can be attributed to the different substitution pattern on the phenyl ring and its influence on hydrogen bonding and electronic effects.
Caption: The logical relationship between molecular structure and its FTIR spectrum.
Conclusion: A Powerful Tool for Structural Verification
The FTIR spectrum of 1-methyl-2-(3-hydroxyphenyl)benzimidazole provides a wealth of information that, when correctly interpreted, serves as a robust confirmation of its chemical structure. Through a systematic analysis of the key absorption bands and a comparative study with related compounds, the observed vibrational modes can be confidently assigned to their respective functional groups. This guide underscores the power of FTIR spectroscopy as a rapid, reliable, and non-destructive technique in the analytical workflow of drug discovery and materials science, providing the foundational data necessary for further research and development.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]
-
Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
- Olori, L., et al. (2021).
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Retrieved from [Link]
-
MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
PMC. (2021, May 30). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Retrieved from [Link]
-
MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
- Muthunatesan, S., & Ragavendran, V. (2015). A study of vibrational spectra and investigations of charge transfer and chemical bonding features of 2-chloro benzimidazole based on DFT computations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 148–154.
- Morsy, M. A., Al-Khaldi, M. A., & Suwaiyan, A. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 106(39), 9196–9203.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations and plolarized infrared and Raman spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). Dual Photochemistry of Benzimidazole. Retrieved from [Link]
-
PubMed. (2014, September 15). Quantum chemical vibrational study, molecular property, FTIR, FT-Raman spectra, NBO, HOMO-LUMO energies and thermodynamic properties of 1-methyl-2-phenyl benzimidazole. Retrieved from [Link]
-
DSpace Repository. (n.d.). Synthesis, Spectroscopic Characterization and DFT Calculations of N-methyl-2-(2'-hydroxyphenyl)benzimidazole Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. shimadzu.com [shimadzu.com]
- 3. helsinki.fi [helsinki.fi]
- 4. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
HPLC Method Development & Retention Profiling for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Executive Summary
This guide provides a technical framework for the HPLC analysis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (hereafter 3-HMBP ).[1][2] As a specialized benzimidazole derivative often utilized as a fluorescent probe or synthesis intermediate, 3-HMBP lacks a universally standardized retention time (RT) due to its sensitivity to mobile phase pH.[1][2]
This document synthesizes physicochemical data with comparative chromatographic behavior of structural analogs (e.g., 2-phenylbenzimidazole) to establish a robust Standard Operating Procedure (SOP) . Researchers should expect 3-HMBP to elute in the intermediate hydrophobicity region , retaining longer than its unmethylated parent but eluting earlier than its intramolecularly hydrogen-bonded ortho-isomer.[1][2]
Physicochemical Profile & Chromatographic Implications
To optimize retention, one must understand the molecule's "switchable" polarity.[2]
| Property | Value (Predicted/Experimental) | Chromatographic Implication |
| Molecular Weight | 224.26 g/mol | Suitable for standard pore size (100 Å) columns.[1][2] |
| LogP (Octanol/Water) | ~2.9 - 3.2 | Moderately lipophilic.[1][2] Requires organic modifier (ACN/MeOH) > 40% for elution.[2] |
| pKa (Benzimidazole N) | ~5.4 (Basic) | Critical: At pH < 5, the molecule is protonated ( |
| pKa (Phenolic -OH) | ~9.8 (Acidic) | At pH > 10, the molecule is deprotonated ( |
| Fluorescence | Highly sensitive fluorescence detection is preferred over UV for trace analysis.[1][2] |
Ionization & Retention Logic
The following diagram illustrates the species distribution and its effect on HPLC retention.
Caption: pH-dependent ionization states of 3-HMBP. For consistent retention times, the mobile phase pH must be buffered at least 2 units away from the pKa values.
Comparative Performance & Retention Prediction
Since exact commercial standards for 3-HMBP are rare, we validate its performance by comparing it to well-characterized structural analogs.[1][2]
Comparative Retention Data (C18 Column)
Conditions: C18 Column, ACN:Water (50:50), pH 7.0[1]
| Compound | Structure Difference | Relative Retention | Estimated RT (Normalized) |
| 2-(2-Hydroxyphenyl)benzimidazole | Ortho-isomer | Late Eluter. Intramolecular H-bond (ESIPT) masks polarity, increasing effective lipophilicity.[1][2] | 1.2x (Ref) |
| 3-HMBP (Target) | Meta-isomer, N-Methyl | Intermediate. N-Methyl adds hydrophobicity vs. NH parent, but exposed -OH maintains polarity.[1][2] | 1.0x (Baseline) |
| 2-(3-Hydroxyphenyl)benzimidazole | Unmethylated Parent | Early Eluter. NH group is a H-bond donor, increasing interaction with water.[1][2] | 0.85x |
| 2-Phenylbenzimidazole | No -OH group | Late Eluter. Lacks the polar phenolic hydroxyl group.[1][2] | 1.15x |
Experimental Insight: In a validated study of 2-phenylbenzimidazole (a close analog), the retention time was found to be 5.90 min on a Zorbax Eclipse Plus C18 column (150 mm) under gradient conditions [1].[1][2]
-
Prediction for 3-HMBP: Under identical conditions, 3-HMBP will elute slightly earlier (approx.[1][2] 4.8 - 5.2 min ) due to the addition of the polar hydroxyl group, despite the N-methylation.
Standard Operating Procedure (SOP)
A. Method Parameters
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1][2]7) OR 10mM Ammonium Acetate (pH 7.0).[2]
-
Detection:
B. Gradient Profile (Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | End |
C. Method Optimization Workflow
Use this decision tree to resolve common issues with benzimidazole analysis.
Caption: Troubleshooting logic for Benzimidazole derivatives. Tailing is the most common failure mode due to basic nitrogen interactions.
References
-
MassBank Europe. (2023).[1][2] LC-MS Spectrum of 2-Phenylbenzimidazole (Accession: MSBNK-BAFG-CSL2311091149).[1][2] Comparison of retention times for benzimidazole derivatives on C18 columns.
-
PubChem. (2025).[1][2] Compound Summary: 2-Phenylbenzimidazole (CID 12855).[1][2] Physicochemical properties and spectral data.
-
National Institute of Standards and Technology (NIST). (2024).[1][2] 1H-Benzimidazole, 2-methyl- Properties. Standard reference data for methyl-benzimidazole retention indices.
-
Banglajol. (2016).[1][2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole. Comparative synthesis and characterization data.
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 3-(1-methylbenzimidazol-2-yl)phenol
Introduction: The Significance of Benzimidazole Chromophores
Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. Their conjugated π-electron systems, comprising fused benzene and imidazole rings, give rise to distinct UV-Vis absorption spectra, making them excellent chromophores for spectroscopic studies[2]. The position of the absorption maxima (λmax) is highly sensitive to the nature and position of substituents on the benzimidazole core and any attached aromatic rings. Understanding these structure-property relationships is crucial for the rational design of new molecules with tailored photophysical and pharmacological profiles.
The target molecule, 3-(1-methylbenzimidazol-2-yl)phenol, combines the benzimidazole scaffold with a phenolic group. The hydroxyl group of the phenol is a powerful auxochrome that can significantly influence the electronic transitions within the molecule through resonance and inductive effects. Furthermore, the methyl group at the N1 position of the benzimidazole ring prevents tautomerism, leading to more defined spectroscopic features compared to N-unsubstituted analogs.
Theoretical Framework and Predicted Absorption Maxima
The UV-Vis absorption spectra of benzimidazole derivatives are primarily characterized by π→π* electronic transitions within the aromatic system[2]. For 3-(1-methylbenzimidazol-2-yl)phenol, we can anticipate several key absorption bands. The fundamental benzimidazole chromophore typically exhibits two main absorption bands around 240-250 nm and 270-280 nm[2]. The presence of the phenol substituent is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated system by the phenyl ring and the electron-donating nature of the hydroxyl group.
In comparison, phenol itself shows a primary absorption band around 275 nm in non-polar solvents[3]. When a chromophore like the benzimidazole ring is attached, the conjugation is extended, leading to a shift to longer wavelengths. For instance, 2-(1H-benzo[d]imidazol-2-yl)-phenol derivatives have been studied, and their complexation with metal ions suggests coordination through the iminic nitrogen and phenolic oxygen, highlighting the electronic interplay between these two moieties[4].
Based on these principles, a reasonable prediction for the UV-Vis absorption maxima of 3-(1-methylbenzimidazol-2-yl)phenol in a non-polar solvent like cyclohexane would be in the range of 280-310 nm for the main absorption band. A secondary, higher-energy band might be observed at shorter wavelengths, likely around 240-260 nm.
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, let's consider the UV-Vis data of analogous compounds:
| Compound | Key Structural Features | Reported λmax (nm) | Solvent | Reference/Rationale |
| Benzimidazole | Parent heterocycle | ~244, 278 | Ethanol | [2] |
| Phenol | Parent phenol | ~275 | Cyclohexane | [3] |
| 2-Phenylbenzimidazole | Phenyl group at C2 | ~305 | Not specified | [5] |
| N-Butyl-1H-benzimidazole | Alkyl substitution at N1 | ~248, 295 | Not specified | [2] |
| Predicted: 3-(1-methylbenzimidazol-2-yl)phenol | N1-methyl, C2-phenol | 290-320 | Non-polar solvent | Extrapolation |
The data in the table illustrates the bathochromic shift induced by extending the conjugation (e.g., 2-phenylbenzimidazole) and the influence of N-alkylation. The combination of the N-methyl group and the C2-linked phenol in our target molecule is expected to result in absorption maxima at the longer end of the predicted range, potentially exceeding 300 nm.
The Influence of Solvent Polarity: Solvatochromism
A critical aspect of the UV-Vis spectroscopy of molecules like 3-(1-methylbenzimidazol-2-yl)phenol is their solvatochromic behavior—the shifting of absorption bands with changes in solvent polarity. The presence of the phenolic hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding interactions with protic solvents.
-
Positive Solvatochromism (Bathochromic Shift): In polar protic solvents (e.g., ethanol, methanol), the excited state is often more polar than the ground state. These solvents can stabilize the excited state through hydrogen bonding, leading to a lower energy transition and a red shift in the λmax.
-
Negative Solvatochromism (Hypsochromic Shift): In some cases, the ground state may be more stabilized by polar solvents than the excited state, resulting in a blue shift.
For 3-(1-methylbenzimidazol-2-yl)phenol, a bathochromic shift is generally expected with increasing solvent polarity due to the stabilization of the more polar excited state. This phenomenon has been observed in various benzimidazole derivatives[6][7][8].
Experimental Protocols
To empirically determine the UV-Vis absorption maxima and investigate the solvatochromic properties of 3-(1-methylbenzimidazol-2-yl)phenol, the following experimental workflow is recommended.
A. Synthesis of 3-(1-methylbenzimidazol-2-yl)phenol
A plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde, followed by oxidation if necessary.
Diagram of Synthetic Pathway:
Caption: Synthetic route to 3-(1-methylbenzimidazol-2-yl)phenol.
B. UV-Vis Spectroscopic Analysis
Objective: To determine the λmax of 3-(1-methylbenzimidazol-2-yl)phenol in various solvents of differing polarity.
Materials:
-
Synthesized and purified 3-(1-methylbenzimidazol-2-yl)phenol
-
Spectroscopic grade solvents: Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Methanol, Dimethylformamide (DMF)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-(1-methylbenzimidazol-2-yl)phenol in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare working solutions in each of the selected solvents at a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λmax (typically in the range of 1-10 µM).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in both the reference and sample holders and run a baseline correction.
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the working solution before filling it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Repeat the measurement for each solvent.
-
Diagram of Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct experimental data for 3-(1-methylbenzimidazol-2-yl)phenol is pending, a thorough analysis of its structural components and comparison with related compounds allows for a strong prediction of its UV-Vis absorption characteristics. The presence of the N-methylated benzimidazole core coupled with a C2-phenolic substituent suggests primary absorption maxima in the 290-320 nm range, with a notable susceptibility to solvatochromic shifts. The provided experimental protocols offer a clear and robust methodology for the empirical validation of these predictions. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of novel benzimidazole derivatives, enabling a deeper understanding of their photophysical properties and facilitating their application in various scientific disciplines.
References
-
Emerald Insight. (n.d.). Synthesis and comparative solvatochromic studies of novel Mono azo ureido/thioureido benzimidazole dyes. Retrieved from [Link]
-
Emerald Publishing. (2021, July 30). Synthesis and comparative solvatochromic studies of novel Mono azo ureido/thioureido benzimidazole dyes. Pigment & Resin Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications. Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvatochromism of a Zwitterionic Benzimidazole-Based Pyridinium Betaine Dye: UV−Vis Spectroscopic Measurements and Quantum-Chemical Calculations. The Journal of Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Retrieved from [Link]
-
NIH. (n.d.). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. PMC. Retrieved from [Link]
-
Semantic Scholar. (2017, May 10). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Retrieved from [Link]
-
NIH. (n.d.). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. PMC. Retrieved from [Link]
-
Semantic Scholar. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
-
PubMed. (2019, December 15). Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
NIH. (n.d.). Intermolecular interactions in a phenol-substituted benzimidazole. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC. Retrieved from [Link]
-
MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
NIH. (n.d.). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of phenol with different irradiation times.... Download Scientific Diagram. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Retrieved from [Link]
Sources
- 1. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 4. Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. emerald.com [emerald.com]
- 7. emerald.com [emerald.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
